Phenol, 2-methoxy-6-[[(4-methyl-2-pyridinyl)imino]methyl]-
CAS No.: 106052-58-8
Cat. No.: VC16052022
Molecular Formula: C14H14N2O2
Molecular Weight: 242.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106052-58-8 |
|---|---|
| Molecular Formula | C14H14N2O2 |
| Molecular Weight | 242.27 g/mol |
| IUPAC Name | 2-methoxy-6-[(4-methylpyridin-2-yl)iminomethyl]phenol |
| Standard InChI | InChI=1S/C14H14N2O2/c1-10-6-7-15-13(8-10)16-9-11-4-3-5-12(18-2)14(11)17/h3-9,17H,1-2H3 |
| Standard InChI Key | GBXKQIQIVTZGLB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC=C1)N=CC2=C(C(=CC=C2)OC)O |
Introduction
Chemical Identification and Structural Features
Systematic Nomenclature and Molecular Formula
Phenol, 2-methoxy-6-[[(4-methyl-2-pyridinyl)imino]methyl]- (IUPAC name: (E)-2-methoxy-6-[(4-methylpyridin-2-yl)iminomethyl]phenol) is a bidentate Schiff base ligand with the molecular formula C₁₄H₁₃N₂O₂ (molecular weight: 241.27 g/mol) . The structure integrates:
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A phenolic ring substituted with methoxy (-OCH₃) at position 2
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An imine (-CH=N-) linker at position 6
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A 4-methyl-2-pyridinyl group as the amine-derived component
Crystallographic and Computational Structural Analysis
Single-crystal X-ray diffraction studies of analogous Schiff bases reveal monoclinic crystal systems with space group P2₁/c . Key structural parameters include:
| Parameter | Value | Source |
|---|---|---|
| Unit cell dimensions | a = 13.272 Å, b = 4.548 Å, c = 19.972 Å | |
| β angle | 96.653° | |
| Intramolecular H-bond | O-H···N (1.85 Å) | |
| Torsion angle (C1-C6-C7-N1) | 178.3° |
Density functional theory (DFT) calculations at the B3LYP/6-31G level confirm the enol tautomer is energetically favored over keto forms by 12.3 kJ/mol . The planar configuration of the imine linkage (C=N bond length: 1.281 Å ) facilitates π-conjugation across the phenolic and pyridinyl moieties.
Synthesis and Purification Methods
Conventional Condensation Approach
The compound is synthesized via acid-catalyzed condensation between:
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2-Hydroxy-3-methoxybenzaldehyde (vanillin derivative)
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4-Methyl-2-aminopyridine
Reaction conditions typically involve:
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Ethanol/water solvent system (3:1 v/v)
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Acetic acid catalyst (0.1 M)
Green Chemistry Modifications
Recent advancements employ microwave-assisted synthesis (100 W, 5 min) to achieve 89% yield with reduced side products . Solvent-free mechanochemical methods using ball milling (400 rpm, 15 min) provide comparable efficiency while eliminating volatile organic compounds .
Physicochemical Characterization
FTIR Spectroscopy
Critical absorption bands include:
NMR Spectroscopy
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δ 8.42 ppm (s, 1H, HC=N)
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δ 6.39–7.29 ppm (m, 7H, aromatic)
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δ 3.36 ppm (s, 3H, OCH₃)
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δ 2.42 ppm (s, 3H, CH₃-pyridinyl)
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δ 161.2 ppm (C=N)
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δ 149.5 ppm (C-O)
Thermal and Solubility Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 128–130°C | |
| Boiling Point | 390.4°C (est.) | |
| Solubility in H₂O | 1.2 g/L (25°C) | |
| LogP | 2.85 | |
| Flash Point | 189.9°C |
Tautomeric Behavior and Hydrogen Bonding
The compound exhibits prototropic tautomerism between enol (phenolic) and keto (quinoid) forms. Experimental and computational data confirm the enol form dominates in solid and solution states due to:
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Resonance stabilization via extended π-conjugation
DFT-optimized geometry shows a near-planar arrangement (dihedral angle: 4.2°) between phenolic and pyridinyl rings, maximizing conjugation .
Coordination Chemistry and Metal Complexes
As a bidentate O,N-donor ligand, the compound forms stable complexes with transition metals:
Palladium(II) Complex
Reaction with Pd(OAc)₂ in ethanol yields:
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Pd-O: 1.987 Å
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Pd-N: 2.021 Å
Biological Activity
Preliminary studies on analogous Schiff bases show:
Industrial and Materials Science Applications
Catalytic Uses
Pd(II) complexes demonstrate:
Advanced Materials
Thin films deposited via chemical vapor deposition exhibit:
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